1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
Description
Properties
IUPAC Name |
1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-13-9-16-10-15(7-8-17(16)21-13)12-20-18(22)19-11-14-5-3-2-4-6-14/h2-10,21H,11-12H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAADJPWFVGVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea typically involves the reaction of 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]amine with thiocyanate under acidic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Biological Activities
1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
Antimicrobial Activity
Research indicates that thiourea derivatives, including this compound, possess significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The structure-activity relationship (SAR) of these compounds suggests that modifications to the thiourea moiety can enhance their antimicrobial efficacy .
Anti-inflammatory Effects
Thiourea compounds have been studied for their anti-inflammatory properties. For instance, some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. This is particularly relevant for conditions such as arthritis and other chronic inflammatory disorders .
Anticancer Potential
The indole scaffold present in this compound is known for its anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. This suggests that this compound may also possess similar anticancer activities .
Case Studies and Research Findings
Several studies have investigated the applications and effects of this compound:
Mechanism of Action
The mechanism of action of 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The indole moiety can also interact with biological targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]urea: Similar structure but with a urea group instead of thiourea.
1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]amine: Lacks the thiourea group.
1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]sulfonamide: Contains a sulfonamide group instead of thiourea.
Uniqueness
1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is unique due to its thiourea group, which imparts distinct chemical reactivity and potential biological activities. The combination of the indole and thiourea moieties makes it a versatile compound for various applications in scientific research and industry.
Biological Activity
1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is a synthetic compound that belongs to the class of indole derivatives, known for their diverse biological activities. This compound features a thiourea moiety, which contributes to its potential pharmacological properties, including anticancer and antimicrobial activities. The combination of the benzyl group and the indole structure enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves the reaction of 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]amine with thiocyanate under acidic conditions, often using solvents like ethanol or methanol. The purification process usually includes recrystallization to achieve high purity levels.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to have an IC50 value ranging from 12.40 μM to 47.24 μM against different tumor cell lines, indicating its potential as a therapeutic agent .
Case Study: Tyrosinase Inhibition
A study focusing on the structure–activity relationship (SAR) of indole-based thioureas highlighted that certain derivatives, including those similar to this compound, showed potent inhibition against the enzyme tyrosinase, which is crucial in melanin production and is often implicated in skin disorders and cancer. The most potent derivative exhibited an IC50 value of 12.40 μM .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Its structure allows it to interact with microbial enzymes and receptors, potentially leading to bactericidal effects. The precise mechanisms remain an area for further research but may involve disruption of microbial metabolic pathways .
The biological activity of this compound is attributed to its ability to form hydrogen bonds with various biological targets, including enzymes and receptors. The indole moiety plays a significant role in these interactions, enhancing the compound's binding affinity and modulating enzyme activity .
Interaction with Biological Targets
The thiourea group is particularly important for its reactivity and ability to form complexes with metal ions, which can influence the activity of metalloproteins involved in cancer progression and microbial resistance .
Summary of Key Studies
Several studies have investigated the biological activity of similar compounds:
These findings suggest that modifications in the structure can significantly influence both anticancer and antimicrobial activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
